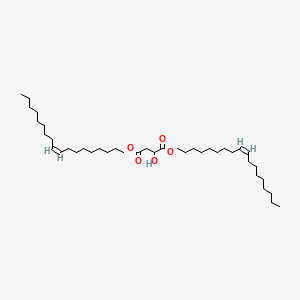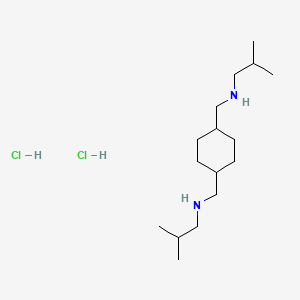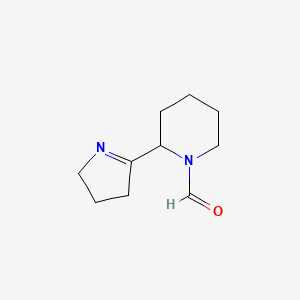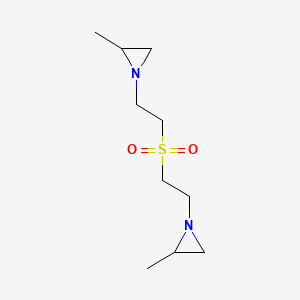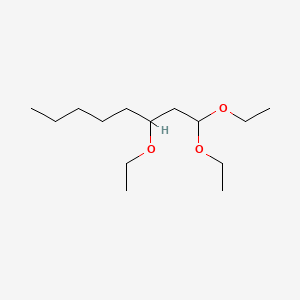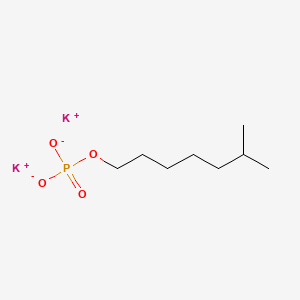
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid is a synthetic organic compound It is characterized by the presence of dichlorobenzyl and dichlorophenyl groups attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with 2,4-dichlorophenylacetic acid under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as dichloromethane or ethanol may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its effects on biological systems, including its potential as a drug candidate.
Medicine: Research may focus on its therapeutic properties and potential use in treating diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethanol
- 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid may exhibit unique properties such as higher stability, specific reactivity, or distinct biological activity. These characteristics make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
73112-72-8 |
|---|---|
Fórmula molecular |
C15H10Cl4O3 |
Peso molecular |
380.0 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]acetic acid |
InChI |
InChI=1S/C15H10Cl4O3/c16-8-4-5-9(13(19)6-8)14(15(20)21)22-7-10-11(17)2-1-3-12(10)18/h1-6,14H,7H2,(H,20,21) |
Clave InChI |
BORROOGPAKGNLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)COC(C2=C(C=C(C=C2)Cl)Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


